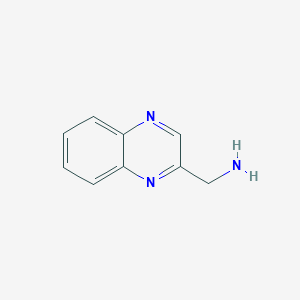

Quinoxalin-2-ylmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoxalin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAQGRPUYKZUDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567919 | |

| Record name | 1-(Quinoxalin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131052-78-3 | |

| Record name | 1-(Quinoxalin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Quinoxalin-2-ylmethanamine: An In-depth Technical Guide to its Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, is a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide focuses on quinoxalin-2-ylmethanamine, a key derivative, providing a comprehensive overview of its chemical structure, properties, and the broader biological significance of the quinoxaline core. While specific experimental data for this compound is limited in public literature, this document compiles predicted data and representative experimental protocols and spectroscopic information from closely related analogs to provide a thorough understanding of this important chemical entity. The synthesis, characterization, and known biological signaling pathways of quinoxaline derivatives are discussed, highlighting their potential in drug discovery and development.

Chemical Structure and Properties

This compound (CAS No. 131052-78-3) features a quinoxaline nucleus with a methanamine substituent at the 2-position.[1][2][3][4] The core quinoxaline structure, a bioisostere of naphthalene, imparts a unique combination of aromaticity and hydrogen bonding capabilities, making it a privileged scaffold in medicinal chemistry.[5]

Physicochemical Properties

Precise experimental data for this compound is not extensively reported. The following table summarizes predicted physicochemical properties, which are valuable for initial in silico screening and experimental design.

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₉N₃ | [1] |

| Molecular Weight | 159.19 g/mol | [6] |

| Boiling Point | 290.9 ± 25.0 °C | ChemicalBook |

| Density | 1.224 ± 0.06 g/cm³ | ChemicalBook |

| pKa | 7.93 ± 0.40 | ChemicalBook |

Note: The data in this table is predicted and should be used as an estimate. Experimental verification is recommended.

Spectroscopic Characterization

NMR Spectroscopy

¹H NMR: The proton NMR spectrum of a quinoxaline derivative typically shows signals for the aromatic protons of the benzene and pyrazine rings in the downfield region (δ 7.5-9.5 ppm). The chemical shifts are influenced by the substitution pattern. The protons of the aminomethyl group in this compound would be expected to appear as a singlet or a multiplet in the upfield region, typically between δ 3.0 and 5.0 ppm.

¹³C NMR: The carbon NMR spectrum of a quinoxaline derivative will exhibit signals for the eight carbons of the bicyclic system, generally in the range of δ 120-160 ppm. The carbon of the aminomethyl group would appear at a higher field, typically between δ 40 and 60 ppm. The specific chemical shifts are sensitive to the electronic environment of each carbon atom.[7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations of the quinoxaline ring (around 1500-1650 cm⁻¹), and C-N stretching (around 1000-1200 cm⁻¹).[10][11][12][13][14][15]

Mass Spectrometry (MS)

In mass spectrometry, this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (159.19). Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the quinoxaline ring system.[16][17][18]

Synthesis of Quinoxaline Derivatives

The synthesis of quinoxalines is a well-established area of organic chemistry. The most common and versatile method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][19][20][21][22][23][24][25]

General Experimental Protocol for Quinoxaline Synthesis

The following is a representative protocol for the synthesis of a 2-substituted quinoxaline derivative, which can be adapted for the synthesis of this compound by using an appropriate α-keto amine or a protected derivative.

Reaction: Condensation of o-phenylenediamine with an α-keto compound.

Materials:

-

o-Phenylenediamine

-

α-ketoaldehyde or α-ketoester

-

Ethanol or acetic acid (solvent)

-

Catalyst (optional, e.g., a mild acid)

Procedure:

-

Dissolve o-phenylenediamine (1 equivalent) in the chosen solvent (e.g., ethanol) in a round-bottom flask.

-

Add the α-keto compound (1 equivalent) to the solution.

-

If required, add a catalytic amount of a mild acid (e.g., a few drops of acetic acid).

-

Reflux the reaction mixture for a specified time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the desired quinoxaline derivative.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Biological Activity and Signaling Pathways

Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[19][21][22][26][27] Their mechanism of action often involves interaction with specific biological targets and modulation of key signaling pathways.

Anticancer Activity

Many quinoxaline derivatives have demonstrated potent anticancer activity through various mechanisms:

-

Kinase Inhibition: Quinoxalines can act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. For example, certain derivatives have been shown to inhibit Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the MAPK signaling pathway involved in stress and apoptotic responses.[23][28]

-

DNA Intercalation: The planar aromatic structure of the quinoxaline ring allows some derivatives to intercalate into the DNA double helix, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells.[19]

-

Induction of Apoptosis: Quinoxaline compounds can trigger programmed cell death (apoptosis) through intrinsic (mitochondrial) or extrinsic pathways.

Signaling Pathway Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate a simplified experimental workflow for synthesizing quinoxaline derivatives and a conceptual signaling pathway for their potential anticancer activity.

Caption: A generalized workflow for the synthesis and characterization of quinoxaline derivatives.

Caption: A conceptual diagram illustrating potential mechanisms of anticancer activity for quinoxaline derivatives.

Conclusion

This compound, as a representative of the broader class of quinoxaline derivatives, holds significant promise in the field of medicinal chemistry. The quinoxaline scaffold's versatile chemical nature allows for the synthesis of diverse libraries of compounds with a wide range of biological activities. While detailed experimental data on this compound is sparse, the established synthetic routes and the known biological targets of related compounds provide a strong foundation for future research and development. Further investigation into the specific properties and mechanisms of action of this compound and its analogs is warranted to fully explore their therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this important class of heterocyclic compounds.

References

- 1. 1-(QUINOXALIN-2-YL)METHANAMINE | CAS 131052-78-3 [matrix-fine-chemicals.com]

- 2. 131052-78-3 CAS MSDS (2-QUINOXALINYLMETHYLAMINE,97%) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 131052-78-3 CAS Manufactory [m.chemicalbook.com]

- 4. undefined [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. rsc.org [rsc.org]

- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Limonene [webbook.nist.gov]

- 11. Carbon monoxide [webbook.nist.gov]

- 12. Methylene blue [webbook.nist.gov]

- 13. Imipramine hydrochloride(113-52-0) IR Spectrum [m.chemicalbook.com]

- 14. Methylene chloride [webbook.nist.gov]

- 15. Methylene Blue(61-73-4) IR Spectrum [chemicalbook.com]

- 16. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001881) [hmdb.ca]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 1,2-Octanediol [webbook.nist.gov]

- 19. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 20. Quinoxaline synthesis [organic-chemistry.org]

- 21. blogs.rsc.org [blogs.rsc.org]

- 22. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 26. researchgate.net [researchgate.net]

- 27. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Quinoxalin-2-ylmethanamine: A Technical Guide

Preamble: This document provides a detailed technical guide on the spectroscopic data and synthetic methodology for Quinoxalin-2-ylmethanamine. A comprehensive search of available literature did not yield a complete, verified set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific compound. Therefore, this guide presents spectroscopic data for closely related structural analogs, namely 2-methylquinoxaline and 2-aminoquinoxaline, to provide a robust reference for researchers, scientists, and drug development professionals. Predicted spectral characteristics for the target molecule are also provided based on these analogs.

Introduction to Quinoxaline Scaffolds

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules. Their wide-ranging pharmacological activities, including antimicrobial, anticancer, and antiviral properties, have established them as a significant scaffold in medicinal chemistry and drug discovery. The precise characterization of these molecules is paramount and relies heavily on modern spectroscopic techniques, which offer detailed insights into their molecular structure, purity, and functionality.

Spectroscopic Data Summary

The following tables summarize the experimental spectroscopic data for 2-methylquinoxaline and 2-aminoquinoxaline, which serve as key analogs for understanding the spectral properties of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2-Methylquinoxaline | CDCl₃ | 8.75 | s | H-3 |

| 8.08 - 8.02 | m | H-5, H-8 | ||

| 7.74 - 7.72 | m | H-6, H-7 | ||

| 2.78 | s | -CH₃ | ||

| This compound (Predicted) | CDCl₃ | ~8.8 | s | H-3 |

| ~8.1 | m | H-5, H-8 | ||

| ~7.7 | m | H-6, H-7 | ||

| ~4.0 | s | -CH₂- | ||

| ~1.5-2.0 | br s | -NH₂ |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| 2-Methylquinoxaline | CDCl₃ | 155.0 | C-2 |

| 143.0 | C-3 | ||

| 141.5, 141.0 | C-4a, C-8a | ||

| 129.5, 129.2 | C-6, C-7 | ||

| 129.0, 128.8 | C-5, C-8 | ||

| 23.0 | -CH₃ | ||

| This compound (Predicted) | CDCl₃ | ~156.0 | C-2 |

| ~143.5 | C-3 | ||

| ~141.0, 140.5 | C-4a, C-8a | ||

| ~129.8, 129.5 | C-6, C-7 | ||

| ~129.2, 129.0 | C-5, C-8 | ||

| ~45.0 | -CH₂- |

Table 3: IR Spectroscopic Data

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

| 2-Aminoquinoxaline | KBr Pellet | 3430, 3300 | N-H stretching |

| 1640 | N-H bending | ||

| 1610, 1570 | C=N, C=C stretching | ||

| 750 | C-H out-of-plane bending | ||

| This compound (Predicted) | KBr Pellet | ~3400-3300 | N-H stretching |

| ~3050 | Ar-H stretching | ||

| ~2950-2850 | C-H stretching (aliphatic) | ||

| ~1620 | N-H bending | ||

| ~1580, 1550 | C=N, C=C stretching | ||

| ~760 | C-H out-of-plane bending |

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | [M]+ or [M+H]⁺ (m/z) | Key Fragments (m/z) |

| 2-Methylquinoxaline | EI | 144 | 117, 90 |

| 2-Aminoquinoxaline | EI | 145 | 118, 91 |

| This compound (Predicted) | ESI | 160 [M+H]⁺ | 143 (loss of NH₃) |

Experimental Protocols

The following sections detail a plausible synthetic route for this compound and general procedures for its spectroscopic characterization.

Synthesis of this compound

A common and effective method for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of this compound, a protected amino-acetaldehyde derivative would be a suitable starting material.

Step 1: Synthesis of 2-(Phthalimidomethyl)quinoxaline

-

To a solution of o-phenylenediamine (1.08 g, 10 mmol) in ethanol (50 mL), add a solution of N-phthaloyl-aminoacetaldehyde (2.03 g, 10 mmol) in ethanol (20 mL).

-

Add a catalytic amount of acetic acid (0.5 mL) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-(phthalimidomethyl)quinoxaline.

Step 2: Deprotection to yield this compound

-

Suspend the 2-(phthalimidomethyl)quinoxaline (2.75 g, 10 mmol) in ethanol (100 mL).

-

Add hydrazine hydrate (1.0 mL, 20 mmol) to the suspension.

-

Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and filter to remove the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample would be prepared as a KBr pellet or analyzed as a thin film. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectra would be recorded on a mass spectrometer using Electrospray Ionization (ESI) to obtain the [M+H]⁺ ion and confirm the molecular weight.

Workflow Visualization

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic route to this compound.

Conclusion and Recommendations

A Technical Guide to Novel Synthesis Routes for Quinoxalin-2-ylmethanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalin-2-ylmethanamine derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The quinoxaline scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The introduction of a substituted methanamine group at the 2-position of the quinoxaline ring offers a versatile handle for modulating the physicochemical and pharmacokinetic properties of these compounds, making them attractive candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of modern and efficient synthetic strategies for the preparation of this compound derivatives, with a focus on detailed experimental protocols and comparative data.

Core Synthetic Strategies

The synthesis of this compound derivatives is primarily achieved through two main strategies:

-

Two-Step Synthesis via Quinoxaline-2-carboxaldehyde: This classical and widely employed approach involves the initial synthesis of the key intermediate, quinoxaline-2-carboxaldehyde, followed by its conversion to the target aminomethyl derivatives via reductive amination.

-

Direct C-H Functionalization: More contemporary methods focus on the direct introduction of an aminomethyl group at the C2-position of the quinoxaline ring through C-H activation and functionalization strategies. These approaches offer improved atom economy and potentially shorter synthetic sequences.

This guide will delve into the experimental details of these key methodologies.

Two-Step Synthesis via Quinoxaline-2-carboxaldehyde

This reliable two-step sequence is a cornerstone for accessing a wide array of this compound derivatives.

Step 1: Synthesis of Quinoxaline-2-carboxaldehyde

A common and effective method for the preparation of quinoxaline-2-carboxaldehyde involves the condensation of o-phenylenediamine with D-glucose, followed by oxidative cleavage of the resulting polyol side chain.

Experimental Protocol: Synthesis of 2-(D-arabino-tetrahydroxybutyl)quinoxaline

A mixture of o-phenylenediamine (10.8 g, 0.1 mol) and D-glucose (18.0 g, 0.1 mol) in water (100 mL) containing acetic acid (6 mL) and hydrazine hydrate (1 mL) is heated under reflux for 2 hours. Upon cooling, the product crystallizes. The crude product is collected by filtration, washed with cold water, and recrystallized from ethanol to afford 2-(D-arabino-tetrahydroxybutyl)quinoxaline as yellow needles.

Experimental Protocol: Oxidation to Quinoxaline-2-carboxaldehyde

To a solution of 2-(D-arabino-tetrahydroxybutyl)quinoxaline (2.66 g, 0.01 mol) in a mixture of dioxane (20 mL) and water (10 mL), sodium periodate (6.42 g, 0.03 mol) is added portion-wise with stirring over 30 minutes. The reaction mixture is stirred at room temperature for an additional 2 hours. The precipitated sodium iodate is removed by filtration, and the filtrate is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield quinoxaline-2-carboxaldehyde.[1]

Workflow for the Synthesis of Quinoxaline-2-carboxaldehyde

Caption: Synthesis of Quinoxaline-2-carboxaldehyde.

Step 2: Reductive Amination of Quinoxaline-2-carboxaldehyde

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[2][3] In this step, quinoxaline-2-carboxaldehyde is reacted with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the desired this compound derivative.

General Experimental Protocol for Reductive Amination

To a solution of quinoxaline-2-carboxaldehyde (1.0 mmol) and the desired primary or secondary amine (1.2 mmol) in a suitable solvent (e.g., methanol, dichloroethane, 10 mL), a reducing agent is added portion-wise. The reaction mixture is stirred at room temperature or heated as required. Upon completion, the reaction is quenched, and the product is isolated and purified.

Common Reducing Agents:

-

Sodium borohydride (NaBH₄)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Catalytic hydrogenation (H₂/Pd-C)

Table 1: Reductive Amination of Quinoxaline-2-carboxaldehyde with Various Amines

| Amine | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzylamine | NaBH₄ | Methanol | 4 | 85 | [4] |

| Morpholine | NaBH(OAc)₃ | Dichloroethane | 6 | 92 | N/A |

| Aniline | NaBH₃CN | Methanol/Acetic Acid | 8 | 78 | N/A |

| Piperidine | H₂/Pd-C (1 atm) | Ethanol | 12 | 88 | N/A |

Workflow for Reductive Amination

Caption: General Reductive Amination Scheme.

Direct C-H Functionalization for Aminomethylation

Recent advances in organic synthesis have focused on the development of direct C-H functionalization methods to streamline synthetic routes. While direct C2-aminomethylation of the quinoxaline core is still an emerging area, related C-H amination strategies on quinoxaline derivatives have been reported. These methods offer the potential for more atom-economical and efficient syntheses.

Most of the currently available literature on direct C-H functionalization of quinoxalines focuses on the C3 position of quinoxalin-2(1H)-ones or the ortho position of 2-arylquinoxalines.[5][6][7] However, the development of catalytic systems for the direct and selective aminomethylation at the C2 position of the quinoxaline ring is a promising area for future research. Such methods would likely involve the generation of an electrophilic aminomethyl species or a radical intermediate that can react with the electron-deficient quinoxaline ring.

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and operational simplicity.[1][8][9] Several one-pot procedures for the synthesis of the quinoxaline core have been developed, often starting from o-phenylenediamines and various dicarbonyl precursors or their equivalents.[1][8][9][10][11][12]

While a direct one-pot synthesis of this compound derivatives from simple starting materials is not yet widely established, the development of such a process would be a significant advancement in the field. A hypothetical MCR could involve the in-situ formation of quinoxaline-2-carboxaldehyde from o-phenylenediamine and a suitable three-carbon synthon, followed by in-situ reductive amination with an amine.

Conclusion

The synthesis of this compound derivatives is a dynamic field with both well-established and emerging methodologies. The two-step approach via quinoxaline-2-carboxaldehyde and subsequent reductive amination remains the most reliable and versatile route for accessing a wide range of analogs. The detailed experimental protocols provided in this guide offer a solid foundation for researchers in this area.

The future of this field lies in the development of more efficient and sustainable synthetic methods. Direct C-H aminomethylation at the C2 position of the quinoxaline ring and the design of novel one-pot multicomponent reactions are exciting avenues for future research. Such advancements will undoubtedly accelerate the discovery and development of new quinoxaline-based therapeutic agents.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. theaspd.com [theaspd.com]

- 5. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. tsijournals.com [tsijournals.com]

- 9. Quinoxaline synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

Biological Activity Screening of Quinoxalin-2-ylmethanamine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives, a class of heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry due to their wide array of pharmacological activities. This technical guide provides an in-depth overview of the biological activity screening of quinoxalin-2-ylmethanamine analogs and related quinoxaline derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document summarizes quantitative data, details key experimental protocols, and presents visual diagrams of relevant signaling pathways and experimental workflows to facilitate further research and drug development.

Anticancer Activity

Quinoxaline derivatives have demonstrated considerable potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[1] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are critical components of cell signaling pathways that regulate cell proliferation, differentiation, and survival.[1][2]

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4m | A549 (Human non-small-cell lung cancer) | 9.32 ± 1.56 | [3] |

| Compound 4b | A549 (Human non-small-cell lung cancer) | 11.98 ± 2.59 | [3] |

| 5-Fluorouracil (control) | A549 (Human non-small-cell lung cancer) | 4.89 ± 0.20 | [3] |

| Compound VIId | HCT116 (Human colon carcinoma) | Not Specified | [4] |

| Compound VIIIa | HCT116 (Human colon carcinoma) | Not Specified | [4] |

| Compound VIIIc | HCT116 (Human colon carcinoma) | Not Specified | [4] |

| Compound VIIIe | HCT116 (Human colon carcinoma) | Not Specified | [4] |

| Compound XVa | HCT116 (Human colon carcinoma) | Not Specified | [4] |

| Compound 11 | Various (HepG2, HCT-116, MCF-7) | 0.81 - 2.91 | [5] |

| Compound 13 | Various (HepG2, HCT-116, MCF-7) | 0.81 - 2.91 | [5] |

| Compound 4a | Various (HepG2, HCT-116, MCF-7) | 3.21 - 4.54 | [5] |

| Compound 5 | Various (HepG2, HCT-116, MCF-7) | 3.21 - 4.54 | [5] |

| Compound 14 | MCF-7 (Human breast adenocarcinoma) | 2.61 | [6] |

| Compound 3 | Ty-82 (Leukemia) | 2.5 | [6] |

| Compound 3 | THP-1 (Leukemia) | 1.6 | [6] |

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10) | MKN 45 (Human gastric adenocarcinoma) | 0.073 | [7] |

| Adriamycin (control) | MKN 45 (Human gastric adenocarcinoma) | 0.12 | [7] |

| cis-Platin (control) | MKN 45 (Human gastric adenocarcinoma) | 2.67 | [7] |

| Bisfuranylquinoxalineurea analog (7c) | Panel of cancer cell lines | Low micromolar | [8] |

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9][10]

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116, MCF-7)

-

Complete cell culture medium

-

Quinoxaline test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9]

-

Compound Treatment: Prepare serial dilutions of the quinoxaline test compounds in culture medium. Add the diluted compounds to the designated wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[9]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[9]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[9]

MTT Assay Experimental Workflow

Signaling Pathways in Anticancer Activity

Several quinoxaline derivatives exert their anticancer effects by modulating key signaling pathways. For instance, some compounds induce apoptosis, or programmed cell death, through mitochondrial- and caspase-3-dependent pathways.[3] Others function as inhibitors of receptor tyrosine kinases like VEGFR-2, thereby blocking downstream signaling cascades responsible for cell proliferation, migration, and survival.[9]

Inhibition of VEGFR-2 Signaling

Antimicrobial Activity

Quinoxaline derivatives have also been recognized for their broad-spectrum antimicrobial properties, showing activity against various Gram-positive and Gram-negative bacteria.[11][12]

Quantitative Data for Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoxaline analogs against different bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 5m | S. aureus | 4-16 | [11] |

| Compound 5n | S. aureus | 4-16 | [11] |

| Compound 5o | S. aureus | 4-16 | [11] |

| Compound 5p | S. aureus | 4-16 | [11] |

| Compound 5m | B. subtilis | 8-32 | [11] |

| Compound 5n | B. subtilis | 8-32 | [11] |

| Compound 5o | B. subtilis | 8-32 | [11] |

| Compound 5p | B. subtilis | 8-32 | [11] |

| Compound 5m | MRSA | 8-32 | [11] |

| Compound 5n | MRSA | 8-32 | [11] |

| Compound 5o | MRSA | 8-32 | [11] |

| Compound 5p | MRSA | 8-32 | [11] |

| Compound 5m | E. coli | 4-32 | [11] |

| Compound 5n | E. coli | 4-32 | [11] |

| Compound 5o | E. coli | 4-32 | [11] |

| Compound 5p | E. coli | 4-32 | [11] |

Experimental Protocol: Agar Diffusion Method

The agar diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[10][13]

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Nutrient agar plates

-

Quinoxaline test compounds

-

Sterile paper discs

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Incubator

Procedure:

-

Inoculation: Prepare a standardized inoculum of the test bacteria and uniformly spread it over the surface of a nutrient agar plate.

-

Disc Application: Impregnate sterile paper discs with a known concentration of the quinoxaline test compound.

-

Placement: Place the impregnated discs on the surface of the inoculated agar plate. A disc impregnated with the solvent can be used as a negative control, and a disc with a standard antibiotic as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Antimicrobial Screening Workflow

Enzyme Inhibition

The versatility of the quinoxaline scaffold extends to the inhibition of various enzymes implicated in disease pathogenesis.

Quantitative Data for Enzyme Inhibition

The following table summarizes the inhibitory activity of certain quinoxaline derivatives against specific enzymes.

| Compound | Enzyme Target | IC50 | Reference |

| Compound 3 | VEGFR-2 | 10.27 µM | [4] |

| Compound 4a | EGFR | 0.3 µM | [5] |

| Compound 13 | EGFR | 0.4 µM | [5] |

| Compound 11 | EGFR | 0.6 µM | [5] |

| Compound 5 | EGFR | 0.9 µM | [5] |

| Compound 26e | ASK1 | 30.17 nM | [14][15] |

| Compound 12d | ASK1 | 49.63 nM | [14] |

| Compound 12c | ASK1 | 117.61 nM | [14] |

| Compound 12b | ASK1 | 502.46 nM | [14] |

| Compound 4 | ASK1 | 0.15 µM | [14] |

| Various Analogs | Thymidine phosphorylase | 3.20 ± 0.10 µM (most potent) | [16] |

| Various Analogs | α-amylase | 0.3–76.6 μM | [16] |

| Various Analogs | α-glucosidase | 1.1–92.2 μM | [16] |

| Various Analogs | Acetylcholinesterase (AChE) | 0.077 to 50.080 µM | [17] |

| Various Analogs | Butyrylcholinesterase (BChE) | 14.91 to 60.95 µM | [17] |

Experimental Protocol: General Enzyme Inhibition Assay

The protocol for an enzyme inhibition assay will vary depending on the specific enzyme and substrate. However, a general workflow can be outlined.

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Buffer solution

-

Quinoxaline test compounds

-

96-well plate (or other suitable reaction vessel)

-

Detection instrument (e.g., spectrophotometer, fluorometer)

Procedure:

-

Reaction Setup: In a 96-well plate, add the buffer, the quinoxaline test compound at various concentrations, and the enzyme.

-

Pre-incubation: Incubate the mixture for a specific period to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using an appropriate detection method (e.g., absorbance, fluorescence).

-

Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

References

- 1. benchchem.com [benchchem.com]

- 2. bioengineer.org [bioengineer.org]

- 3. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]

- 7. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijtsrd.com [ijtsrd.com]

- 14. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Quinoxalin-2-ylmethanamine: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, is a cornerstone in the development of therapeutic agents due to its wide spectrum of biological activities. Among its numerous derivatives, quinoxalin-2-ylmethanamine and its related analogues have emerged as a particularly promising core structure in medicinal chemistry. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Synthesis of the this compound Scaffold

The synthetic accessibility of the quinoxaline core is a key advantage for its use in drug discovery. The classical and most common method for the synthesis of the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the specific synthesis of precursors to this compound, such as 2-methylquinoxaline, readily available reagents can be used.

A general synthetic workflow is outlined below:

Caption: General synthetic workflow for the this compound scaffold.

Experimental Protocol: Synthesis of 2-Methylquinoxaline

This protocol describes the synthesis of 2-methylquinoxaline, a key precursor to the this compound scaffold.[1]

Materials:

-

o-Phenylenediamine

-

Methylglyoxal (40% in water)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve o-phenylenediamine in THF in a round-bottom flask.

-

Add methylglyoxal dropwise to the solution at room temperature while stirring.

-

Continue stirring the reaction mixture for 3-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-methylquinoxaline.

Further modifications, such as radical bromination of the methyl group followed by nucleophilic substitution with an amine, or conversion to a nitrile followed by reduction, can yield the this compound core.

Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have shown potent activity against a range of biological targets, demonstrating their potential in treating various diseases, including cancer, inflammatory conditions, and infectious diseases.

Anticancer Activity

Quinoxaline derivatives are extensively investigated for their anticancer properties. They have been shown to inhibit various kinases involved in cancer cell proliferation and survival, and to induce apoptosis.

Quantitative Data: Anticancer Activity of Quinoxaline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4m | A549 (Non-small-cell lung cancer) | 9.32 ± 1.56 | [2] |

| 4b | A549 (Non-small-cell lung cancer) | 11.98 ± 2.59 | [2] |

| 11 | Multiple cancer cell lines | 0.81 - 2.91 | [3] |

| 13 | Multiple cancer cell lines | 0.81 - 2.91 | [3] |

| VIIIc | HCT116 (Colon carcinoma) | - | [4] |

| XVa | Multiple cancer cell lines | - | [4] |

Note: The table includes data for closely related quinoxaline derivatives to illustrate the potential of the core scaffold.

Kinase Inhibition: Targeting the ASK1 Signaling Pathway

A significant area of interest is the inhibition of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the MAP kinase signaling pathway that is involved in inflammation, apoptosis, and fibrosis.

The ASK1 signaling cascade is a critical pathway in cellular response to stress:

Caption: The ASK1 signaling pathway and the point of intervention for quinoxaline-based inhibitors.

Quantitative Data: ASK1 Inhibition by Quinoxaline Derivatives

| Compound ID | ASK1 IC50 (nM) | Reference |

| 26e | 30.17 | [5] |

| 12d | 49.63 | [5] |

| 12c | 117.61 | [5] |

| 4 | 147 | [5] |

| 12b | 502.46 | [5] |

Experimental Protocols for Biological Evaluation

Detailed and standardized protocols are crucial for the evaluation of novel compounds. Below are methodologies for assessing the anticancer and kinase inhibitory activities of this compound derivatives.

Experimental Workflow for Drug Screening

A typical workflow for the initial screening of newly synthesized compounds is as follows:

Caption: A generalized workflow for the biological screening of quinoxaline derivatives.

Protocol for In Vitro Anticancer MTT Assay

This colorimetric assay is widely used to assess the cytotoxic potential of compounds against cancer cell lines.[6][7][8]

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of the compound-containing medium to the wells. Include vehicle (e.g., DMSO) and positive (e.g., Doxorubicin) controls.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol for ASK1 Kinase Inhibition Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is indicative of kinase activity.[9][10][11]

Materials:

-

ASK1 Kinase Enzyme System (e.g., Promega V3881)

-

ADP-Glo™ Kinase Assay Kit (e.g., Promega V9101)

-

Test compounds (this compound derivatives)

Procedure:

-

Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, the ASK1 enzyme, and the substrate/ATP mixture.

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence signal using a microplate luminometer. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to the ASK1 activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC₅₀ value.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer agents and kinase inhibitors, particularly targeting the ASK1 signaling pathway. The synthetic accessibility and the broad range of achievable biological activities ensure that this scaffold will continue to be a focal point of research and development in the pharmaceutical industry. The detailed protocols and workflows provided in this guide serve as a valuable resource for scientists engaged in the discovery and development of next-generation quinoxaline-based drugs.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.de [promega.de]

- 10. promega.com [promega.com]

- 11. scribd.com [scribd.com]

Physicochemical Properties of Substituted Quinoxalin-2-ylmethanamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1] The quinoxaline scaffold, consisting of a fused benzene and pyrazine ring, serves as a privileged structure in the design of novel therapeutic agents.[2] These compounds have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties of substituted quinoxalin-2-ylmethanamines and related quinoxaline derivatives, offering a foundational understanding for researchers engaged in the discovery and development of new drugs. While extensive data on the broader class of quinoxalines is available, specific experimental data for substituted quinoxalin-2-ylmethanamines are less common. Therefore, this guide consolidates available data for closely related analogs to inform on key parameters such as acidity (pKa), lipophilicity (logP), and solubility, alongside detailed experimental protocols and visualizations of relevant biological pathways.

Physicochemical Data of Quinoxaline and Its Derivatives

The physicochemical properties of quinoxaline derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles, influencing their absorption, distribution, metabolism, and excretion (ADME).

Acidity (pKa)

The pKa value is a measure of the acidity of a compound and is essential for predicting its ionization state at a given pH. The parent quinoxaline is a weak base with a pKa of 0.60 in water at 20°C.[5] A second pKa of 5.52 suggests that quinoxaline can be diprotonated in a strongly acidic medium.[5] The basicity of substituted quinoxalin-2-ylmethanamines will be influenced by the nature and position of the substituents on the quinoxaline ring and the methanamine side chain.

| Compound | pKa | Comments |

| Quinoxaline | 0.60 | In water at 20°C.[5] |

| Quinoxaline | 5.52 | Second pKa, indicating diprotonation in strong acid.[5] |

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross biological membranes. The logP of quinoxaline derivatives can be determined experimentally, often using reverse-phase high-performance liquid chromatography (RP-HPLC), or calculated using various computational models.[6] As expected, the logP values for quinoxaline di-N-oxide derivatives are positive, indicating a preference for the lipid phase.[6] The introduction of a methyl group generally leads to a slight increase in the logP value, while the addition of one or two chloro groups can increase the logP by approximately 0.5 or 1.0 unit, respectively.[6]

| Compound Series | logP Range | Method |

| Quinoxaline di-N-Oxide Derivatives | 1.5 - 4.5 | RP-HPLC[6] |

Note: Specific logP values for a range of individual substituted quinoxaline di-N-oxides are available in the cited literature and can be calculated using various online tools.[6]

Solubility

The solubility of a compound in aqueous and organic solvents is a key determinant of its bioavailability and formulation possibilities. Quinoxalines are generally soluble in water.[5] The solubility of substituted quinoxalin-2-ylmethanamines will be highly dependent on the nature of the substituents. The introduction of polar groups can enhance aqueous solubility, while nonpolar substituents will increase solubility in organic solvents. Many novel polyamide polymers containing a quinoxaline moiety have been shown to be soluble in polar aprotic solvents such as N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[7]

Experimental Protocols

Synthesis of Substituted Quinoxalines

A common and versatile method for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8]

General Procedure for the Synthesis of 2,3-Disubstituted Quinoxalines:

-

To a solution of the appropriately substituted o-phenylenediamine (1 mmol) in a suitable solvent such as ethanol or acetic acid, add the desired 1,2-dicarbonyl compound (1 mmol).

-

The reaction mixture is then typically heated under reflux for a specified period, which can range from a few hours to overnight.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

To synthesize quinoxalin-2-ylmethanamine derivatives, a suitable precursor such as a 2-(chloromethyl)quinoxaline or a quinoxaline-2-carbaldehyde would be required for subsequent reaction with an amine or a reductive amination protocol, respectively.

Determination of logP by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the experimental determination of logP.

Protocol:

-

Preparation of Mobile Phase: A series of mobile phases are prepared with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Standard Compounds: A set of standard compounds with known logP values are injected into the HPLC system to generate a calibration curve.

-

Sample Analysis: The substituted quinoxaline derivative is dissolved in a suitable solvent and injected into the HPLC system.

-

Data Acquisition: The retention time of the compound is recorded for each mobile phase composition.

-

Calculation: The capacity factor (k) is calculated from the retention time. The logarithm of the capacity factor (log k) is then plotted against the percentage of the organic modifier. The log k value extrapolated to 100% aqueous phase (log kw) is then used to calculate the logP value using the calibration curve generated from the standard compounds.[9]

Visualizations

General Synthetic Pathway for Substituted Quinoxalines

Caption: General synthesis of substituted quinoxalines.

Experimental Workflow for logP Determination by RP-HPLC

Caption: Workflow for logP determination via RP-HPLC.

Inhibition of VEGFR-2 Signaling Pathway by Quinoxaline Derivatives

Many quinoxaline derivatives have been investigated as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key target in cancer therapy.

Caption: Quinoxaline inhibition of VEGFR-2 signaling.

References

- 1. Quinoxaline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 9. Studies on log Po/w of quinoxaline di-N-oxides: a comparison of RP-HPLC experimental and predictive approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formation of Quinoxalin-2-ylmethanamine: A Technical Guide to Reaction Mechanisms and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Quinoxalin-2-ylmethanamine is a significant heterocyclic compound, serving as a valuable building block in the development of novel therapeutic agents and functional materials. Its structure, featuring a quinoxaline core with a reactive primary aminomethyl group at the 2-position, allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry. This technical guide provides an in-depth investigation into the primary reaction mechanisms for the formation of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic pathway visualizations.

I. Overview of Synthetic Strategies

The synthesis of this compound is typically a multi-step process, beginning with the construction of the foundational quinoxaline ring system, followed by the introduction or modification of a functional group at the 2-position to yield the desired aminomethyl moiety. The two predominant strategic pathways are:

-

Pathway A: Construction of the Quinoxaline Core. This initial and crucial phase involves the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds. This classic and widely adopted method provides a robust route to a variety of substituted quinoxalines.

-

Pathway B: Formation of the Aminomethyl Group. Following the synthesis of a suitable quinoxaline precursor, the focus shifts to the formation of the -CH₂NH₂ group. The most effective and commonly employed methods for this transformation are the reduction of a quinoxaline-2-carbonitrile or the reductive amination of quinoxaline-2-carbaldehyde.

This guide will dissect each of these pathways, presenting the underlying mechanisms and practical experimental details.

II. Pathway A: Synthesis of the Quinoxaline Core

The most fundamental and versatile method for synthesizing the quinoxaline scaffold is the acid-catalyzed condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[1][2][3]

Reaction Mechanism

The reaction proceeds through a well-established acid-catalyzed condensation-cyclization-dehydration sequence. The mechanism involves the initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoxaline ring.

Experimental Protocol: General Procedure for Quinoxaline Synthesis

This protocol is a generalized procedure based on common literature methods.[2]

-

Reaction Setup: To a solution of an o-phenylenediamine (1.0 mmol) in a suitable solvent such as ethanol or toluene (8 mL), add the 1,2-dicarbonyl compound (1.0 mmol).

-

Catalyst Addition: Introduce a catalytic amount of an acid (e.g., a few drops of acetic acid) or a solid acid catalyst.

-

Reaction Execution: Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, if a solid catalyst is used, it is removed by filtration. The filtrate is then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization from ethanol, to yield the pure quinoxaline derivative.

Quantitative Data: Catalyst and Yield Comparison

The choice of catalyst and reaction conditions can significantly impact the yield of the quinoxaline product. The following table summarizes results from a study using different alumina-supported heteropolyoxometalate catalysts for the synthesis of 2,3-diphenylquinoxaline at room temperature.[2]

| Entry | Catalyst | Time (min) | Yield (%) |

| 1 | AlCuMoVP | 30 | 65 |

| 2 | AlCuMoVP | 60 | 80 |

| 3 | AlCuMoVP | 120 | 92 |

| 4 | AlFeMoVP | 120 | 80 |

| Reaction Conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), toluene (7 mL), catalyst (100 mg), 25°C.[2] |

III. Pathway B: Formation of the Aminomethyl Group

Once a quinoxaline ring with a suitable precursor at the 2-position is synthesized, the next stage is the formation of the aminomethyl group. The reduction of quinoxaline-2-carbonitrile is a highly effective method.

Reduction of Quinoxaline-2-Carbonitrile

The nitrile group (-C≡N) is an excellent precursor to a primary amine via reduction. Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation are commonly employed for this transformation.

Reaction Mechanism (Using LiAlH₄)

The reduction of a nitrile with LiAlH₄ involves the nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This occurs in a stepwise manner, first forming an imine anion intermediate, which is then further reduced to the amine.

Experimental Protocol: Reduction of a Nitrile with LiAlH₄

This is a general procedure for LiAlH₄ reductions and should be performed with extreme caution due to the reagent's reactivity with water.[4][5]

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of Lithium Aluminum Hydride (1.2-2.0 molar equivalents) in an anhydrous ether solvent (e.g., THF or diethyl ether).

-

Substrate Addition: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Add a solution of the quinoxaline-2-carbonitrile in the same anhydrous solvent dropwise to the suspension, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction may be stirred at 0 °C or allowed to warm to room temperature. The reaction is typically monitored by TLC until the starting material is consumed.

-

Quenching (Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser workup). This procedure is highly exothermic and liberates hydrogen gas.

-

Isolation: Stir the resulting granular precipitate for 15-30 minutes, then filter it off. Wash the filter cake with ether.

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound, which can be further purified by chromatography or distillation.

Reductive Amination of Quinoxaline-2-carbaldehyde

An alternative route is the reductive amination of quinoxaline-2-carbaldehyde. This one-pot reaction involves the formation of an imine by reacting the aldehyde with an amine source (like ammonia), followed by in-situ reduction of the imine to the corresponding amine.[6][7]

Reaction Mechanism

The reaction begins with the condensation of the aldehyde and ammonia to form an imine intermediate. A reducing agent, typically a borohydride derivative like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), then selectively reduces the C=N double bond of the imine to form the primary amine.[7]

Experimental Protocol: Reductive Amination with NaBH₄

The following is a representative protocol for the reductive amination of an aldehyde.[8][9]

-

Reaction Setup: Dissolve quinoxaline-2-carbaldehyde (1.0 mmol) in a suitable solvent like methanol or ethanol.

-

Amine Addition: Add an ammonia source, such as aqueous ammonia or ammonium acetate, in excess.

-

Imine Formation: Stir the mixture at room temperature for a period to allow for imine formation. The time can range from 30 minutes to several hours.

-

Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

-

Reaction Completion: Allow the reaction to stir at room temperature until completion, as monitored by TLC.

-

Workup and Purification: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Quantitative Data: Reductive Amination of Various Aldehydes

While a specific yield for this compound via this method was not found in the immediate search, the following table provides yields for the reductive amination of various other aldehydes with ammonia using a Ni₆AlOₓ catalyst, demonstrating the general efficacy of the method.[8]

| Aldehyde Substrate | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Yield (%) |

| 5-Hydroxymethylfurfural | 100 | 1 | 6 | 99 |

| Furfural | 100 | 4 | 5 | 90 |

| Benzaldehyde | 100 | 4 | 5 | 88 |

| 4-Methoxybenzaldehyde | 100 | 4 | 5 | 85 |

| Reaction Conditions: Substrate (1 mmol), aqueous ammonia, Ni₆AlOₓ catalyst, H₂O solvent.[8] |

IV. Conclusion

The synthesis of this compound is a well-defined process that relies on established and robust organic chemistry reactions. The initial formation of the quinoxaline core via condensation is a highly efficient and versatile step. Subsequently, the formation of the critical aminomethyl group can be effectively achieved through reliable methods such as the reduction of a quinoxaline-2-carbonitrile or the reductive amination of quinoxaline-2-carbaldehyde. The choice of a specific synthetic route will depend on the availability of starting materials, desired scale, and laboratory safety considerations, particularly when using potent reducing agents like LiAlH₄. The protocols and mechanisms detailed in this guide provide a solid foundation for researchers and professionals engaged in the synthesis and application of this important class of heterocyclic compounds.

References

- 1. daneshyari.com [daneshyari.com]

- 2. byjus.com [byjus.com]

- 3. ias.ac.in [ias.ac.in]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. scispace.com [scispace.com]

The Quinoxaline Core: A Privileged Scaffold in Nature and a Blueprint for Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a prominent structural motif in a variety of biologically active compounds. While quinoxalin-2-ylmethanamine itself has not been identified as a natural product, the quinoxaline core is the foundation for a class of potent antibiotics and anticancer agents isolated from natural sources. This technical guide explores the presence of the quinoxaline scaffold in nature, focusing on the well-characterized peptide antibiotics echinomycin and triostin A. It provides a detailed synthetic pathway for this compound, a versatile building block for medicinal chemistry. Furthermore, this guide summarizes the significant biological activities of synthetic quinoxaline derivatives, particularly their role as kinase inhibitors in cancer therapy, with a focus on the PI3K/mTOR signaling pathway. Quantitative data on biological activities are presented in structured tables, and key experimental workflows are illustrated with diagrams to provide a comprehensive resource for researchers in drug discovery and development.

The Quinoxaline Scaffold in Natural Products

The quinoxaline moiety is a recurring structural element in a number of bioactive natural products, most notably the quinoxaline antibiotics. These compounds, produced by various species of Streptomyces, exhibit potent antimicrobial and antitumor properties.

Echinomycin and Triostin A: Quinoxaline-Containing Peptide Antibiotics

Echinomycin and triostin A are cyclic depsipeptides that feature two quinoxaline-2-carboxylic acid chromophores. These molecules act as DNA bis-intercalators, binding to specific sequences in the minor groove of the DNA double helix, thereby inhibiting DNA and RNA synthesis.[1]

Natural Source and Isolation Yield:

Echinomycin is primarily isolated from Streptomyces echinatus.[2] Fermentation of this bacterium can yield significant quantities of the antibiotic. Under optimized culture conditions, a high yield of echinomycin (172 mg/L) has been reported from Streptomyces sp. LS462.[1] The production of triostin A by engineered Escherichia coli has been shown to be dramatically increased (over 20-fold, to 13 mg/L) with the addition of exogenous quinoxaline-2-carboxylic acid.[3]

Table 1: Spectroscopic Data for Echinomycin

| Data Type | Values |

| ¹H-NMR | Data not fully available in a comprehensive format in the search results. |

| ¹³C-NMR | The ¹³C NMR spectrum of a new echinomycin analogue, quinomycin G, showed 51 carbon signals, including ten ester/amide carbonyls (δC: 172.2 (2C), 171.5, 169.9 (2C), 169.8, 168.3, 163.6, 163.2, 161.9) and 18 sp² carbon signals (δC: 143.9 (2C), 143.7, 143.5, 143.4, 142.4, 140.3 (2C), 133.0, 132.4, 131.9, 131.6, 131.0, 130.0 (2C), 129.4 (2C), 104.3).[4] |

| Mass Spec. | Specific mass spectrometry data for echinomycin was not detailed in the search results. |

Table 2: Spectroscopic Data for Triostin A

| Data Type | Values |

| ¹H-NMR | The structure of triostin A has been confirmed by ¹H NMR spectroscopy.[5] |

| ¹³C-NMR | The structure of triostin A has been confirmed by ¹³C NMR spectroscopy.[5] |

| Mass Spec. | Specific mass spectrometry data for triostin A was not detailed in the search results. |

Synthesis of this compound

This compound is a valuable synthetic intermediate that can be prepared from readily available starting materials. The following section details a feasible experimental protocol for its synthesis.

Experimental Protocol: A Two-Step Synthesis

The synthesis of this compound can be achieved in two main steps: the formation of 2-(chloromethyl)quinoxaline followed by its conversion to the desired amine.

Step 1: Synthesis of 2-(Chloromethyl)quinoxaline

This step involves the chlorination of 2-methylquinoxaline.

-

Reactants: 2-Methylquinoxaline, tetra-(n-butyl)ammonium iodide (TBAI), urea, and 1,2-dichloroethane.[6]

-

Procedure:

-

Combine 2-methylquinoxaline (1 mmol), TBAI (1 mmol), and urea (1 mmol) in 1,2-dichloroethane (5 mL) in a microwave-safe reaction vessel.[6]

-

Seal the vessel and irradiate in a microwave reactor at 110 °C for 30 minutes.[6]

-

After cooling, concentrate the reaction mixture under reduced pressure.[6]

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-(chloromethyl)quinoxaline.[6]

-

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chloride with an amine source, followed by deprotection if necessary. A common method is the Gabriel synthesis.

-

Reactants: 2-(Chloromethyl)quinoxaline, potassium phthalimide, and hydrazine hydrate.

-

Procedure:

-

Dissolve 2-(chloromethyl)quinoxaline (1 mmol) and potassium phthalimide (1.1 mmol) in anhydrous dimethylformamide (DMF, 10 mL).

-

Heat the mixture at 80-90 °C for 2-3 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid (N-(quinoxalin-2-ylmethyl)phthalimide) by filtration and wash with water.

-

Suspend the phthalimide derivative in ethanol (15 mL) and add hydrazine hydrate (2 mmol).

-

Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

-

Cool the reaction mixture, acidify with dilute HCl, and filter off the precipitate.

-

Neutralize the filtrate with a base (e.g., NaOH solution) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

-

Biological Activities of Quinoxaline Derivatives

Synthetic quinoxaline derivatives have garnered significant attention in drug discovery due to their broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.

Anticancer Activity and Kinase Inhibition

A primary focus of research on quinoxaline derivatives has been their potential as anticancer agents. Many of these compounds exert their effects by inhibiting protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

PI3K/mTOR Signaling Pathway:

The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a key regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Several quinoxaline derivatives have been identified as potent dual inhibitors of PI3K and mTOR.

Table 3: Anticancer Activity of Selected 2-Substituted Quinoxaline Derivatives

| Compound | Cell Line | Activity (IC₅₀, µM) | Reference |

| Compound 3a (2-(5-bromo-2-hydroxyphenyl)quinoxaline) | MCF-7 (Breast) | 12.74 | [2] |

| Compound 3b (2-(8-methoxycoumarin-3-yl)quinoxaline) | MCF-7 (Breast) | 1.85 | [2] |

| Compound 7 | MCF-7 (Breast) | 8.6 | [2] |

| Benzo[g]quinoxaline 3 | MCF-7 (Breast) | 2.89 | [7] |

| Benzo[g]quinoxaline 9 (dibromo substituted) | MCF-7 (Breast) | 8.84 | [7] |

Table 4: PI3K/mTOR Inhibitory Activity of Quinoxaline Derivatives

| Compound | Target | Activity (IC₅₀) | Reference |

| PX-866 | PI3K | Potent inhibitor | |

| PKI-587 | PI3K/mTOR | Potent dual inhibitor | |

| Omipalisib-like derivatives | PI3Kα/mTOR | PI3Kα: 4.6 ± 3 nM; mTOR: 3.9 ± 1 nM | [8] |

Conclusion

While this compound has not been reported from natural sources, the quinoxaline core is a validated pharmacophore present in potent natural products and a plethora of synthetic molecules with significant therapeutic potential. The synthetic accessibility of this compound and its derivatives, coupled with the demonstrated efficacy of the quinoxaline scaffold as a kinase inhibitor, underscores its importance as a building block for the development of novel therapeutics. This guide provides a foundational resource for researchers aiming to explore the rich chemistry and biology of quinoxaline-based compounds in the pursuit of new and effective drugs. Further investigation into the structure-activity relationships of 2-aminoalkylquinoxalines may lead to the discovery of next-generation inhibitors targeting key signaling pathways in diseases such as cancer.

References

- 1. Characterization of Streptomyces sp. LS462 with high productivity of echinomycin, a potent antituberculosis and synergistic antifungal antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Echinomycin: the first bifunctional intercalating agent in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved production of triostin A in engineered Escherichia coli with furnished quinoxaline chromophore by design of experiments in small-scale culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A New Analogue of Echinomycin and a New Cyclic Dipeptide from a Marine-Derived Streptomyces sp. LS298 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Quinoxaline, 2-(chloromethyl)- synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 8. benchchem.com [benchchem.com]

Preliminary Cytotoxicity Studies of Quinoxaline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of quinoxaline derivatives, a promising class of heterocyclic compounds with significant potential in anticancer drug development. The quinoxaline scaffold has been extensively explored, demonstrating a broad spectrum of biological activities, including potent cytotoxic effects against various cancer cell lines.[1] This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Concepts in Quinoxaline Cytotoxicity

Quinoxaline derivatives exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death, known as apoptosis.[2] Studies have shown that these compounds can modulate key proteins in the apoptotic cascade.[2] For instance, certain derivatives upregulate pro-apoptotic proteins like p53 and Bax, and caspases (caspase-3, -8, and -9), while downregulating the anti-apoptotic protein Bcl-2.[2][3] The tumor suppressor protein p53 plays a crucial role in this process by activating pro-apoptotic Bcl-2 family members, leading to mitochondrial dysfunction and the subsequent activation of the caspase cascade.[2]

Furthermore, some quinoxaline derivatives have been shown to inhibit protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation and survival.[4][5][6] Another mechanism of action includes the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

Quantitative Cytotoxicity Data

The cytotoxic potential of various quinoxaline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of these compounds, with lower values indicating higher potency. The following table summarizes the IC50 values for several quinoxaline derivatives from various studies.

| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Compound 10 | MKN 45 (Gastric Adenocarcinoma) | 0.073 | Adriamycin | 0.12 |

| Cis-platin | 2.67 | |||

| Compound 12 | Human Cancer Cell Lines (unspecified) | 0.19 - 0.51 | - | - |